



Application Notes and Protocols for NVP-AUY922 Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Auy922	
Cat. No.:	B608687	Get Quote

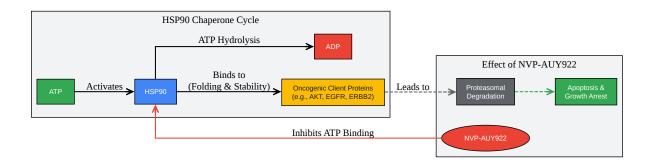
Audience: Researchers, scientists, and drug development professionals.

Introduction: NVP-AUY922, also known as Luminespib, is a potent, second-generation, non-geldanamycin, fully synthetic small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2] [3] HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for tumor cell growth, proliferation, and survival.[1][2] By inhibiting HSP90, NVP-AUY922 leads to the proteasomal degradation of these client proteins, resulting in antitumor activity.[4] These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of NVP-AUY922 in mouse xenograft models, a critical step in the preclinical evaluation of this compound.

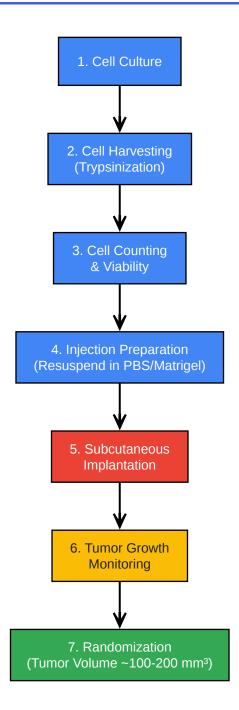
Mechanism of Action

NVP-**AUY922** competitively binds to the ATP-binding pocket in the N-terminus of HSP90, inhibiting its chaperone function.[5] This leads to the destabilization and subsequent degradation of a wide array of oncogenic client proteins, including ERBB2 (HER2), EGFR, AKT, CRAF, and CDK4.[1][2][6][7][8] The inhibition of these pathways disrupts downstream signaling, affecting cell growth, proliferation, and survival.[9][10][11] A hallmark of HSP90 inhibition is the compensatory upregulation of heat shock proteins, particularly HSP70.[1][2][6][7][8]

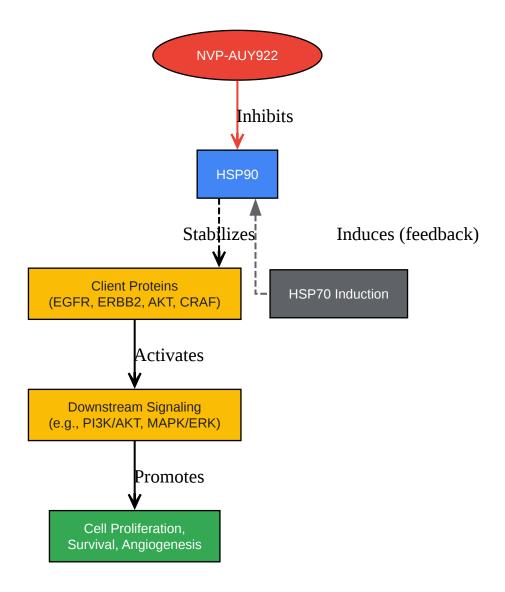












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Methodological & Application





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- To cite this document: BenchChem. [Application Notes and Protocols for NVP-AUY922
 Administration in Mouse Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608687#nvp-auy922-administration-in-mouse-xenograft-models]

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